N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is a chemical compound that is commonly referred to as LY2886721. It is a selective agonist of the cannabinoid receptor type 2 (CB2) and has been the subject of extensive scientific research. The purpose of
Mécanisme D'action
LY2886721 is a selective agonist of the N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide receptor, which is primarily expressed in immune cells. Activation of the this compound receptor has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of neurodegenerative diseases and cancer. LY2886721 binds to the this compound receptor and activates downstream signaling pathways, leading to the aforementioned effects.
Biochemical and Physiological Effects:
LY2886721 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, LY2886721 has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
LY2886721 has several advantages for use in lab experiments. It is a selective agonist of the N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide receptor, which allows for targeted activation of this receptor. Additionally, LY2886721 has been shown to have low toxicity in animal models. However, there are also limitations to the use of LY2886721 in lab experiments. It has a short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, LY2886721 is not currently approved for use in humans, which limits its potential applications in clinical research.
Orientations Futures
There are several future directions for research on LY2886721. One potential area of research is the development of more potent and selective N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide agonists. Additionally, further research is needed to fully understand the mechanism of action of LY2886721 and its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, clinical trials are needed to determine the safety and efficacy of LY2886721 in humans.
Applications De Recherche Scientifique
LY2886721 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, LY2886721 has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-12(19-13-8-6-5-7-10(13)2)15(18)16-14-9-11(3)20-17-14/h5-9,12H,4H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHNOHVOJDAVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.